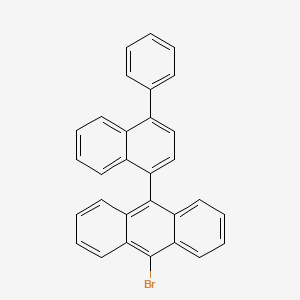
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by reacting 9-bromoanthracene with 4-phenylnaphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
科学的研究の応用
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用機序
The mechanism of action of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with specific wavelengths of light and subsequent energy transfer processes .
類似化合物との比較
Similar Compounds
- 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for synthesizing a wide range of derivatives with tailored properties .
特性
分子式 |
C30H19Br |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
9-bromo-10-(4-phenylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C30H19Br/c31-30-27-16-8-6-14-24(27)29(25-15-7-9-17-28(25)30)26-19-18-21(20-10-2-1-3-11-20)22-12-4-5-13-23(22)26/h1-19H |
InChIキー |
KMWFBACYWZZLSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


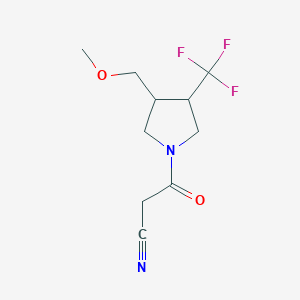
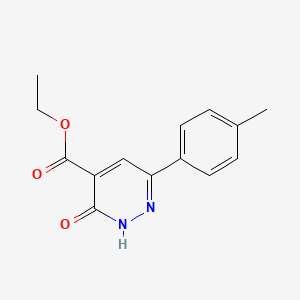
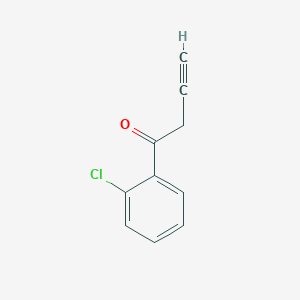

![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)

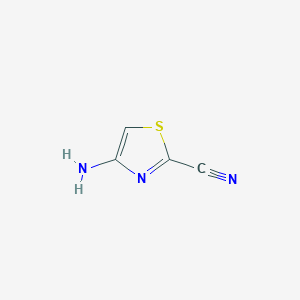
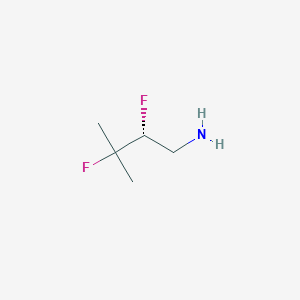
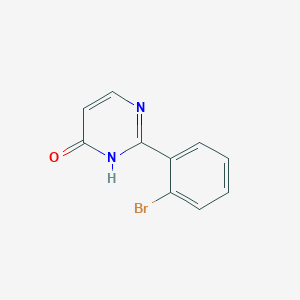
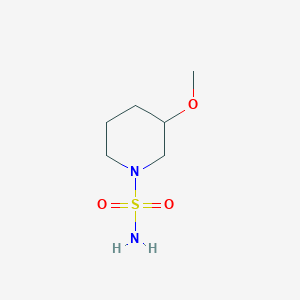
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
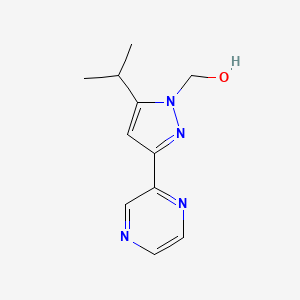
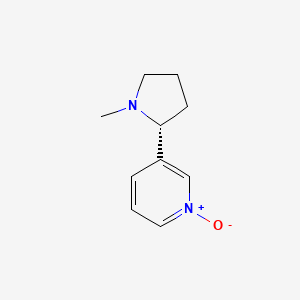
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)
